molecular formula C14H12N2O4 B146031 3-((2-Aminoethyl)carbamoyl)psoralen CAS No. 138488-46-7

3-((2-Aminoethyl)carbamoyl)psoralen

Cat. No.: B146031
CAS No.: 138488-46-7
M. Wt: 272.26 g/mol
InChI Key: FFJJCBRZBFYGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-Aminoethyl)carbamoyl)psoralen is a photoactive derivative used to prepare oligodeoxyribonucleoside methylphosphonates for targeted DNA crosslinking studies . This compound enables the site-specific crosslinking of oligonucleoside methylphosphonates to single-stranded DNA targets. The mechanism involves the formation of a photoadduct between the furan side of the psoralen ring and a thymidine residue on the target DNA upon irradiation with 365-nm light . Research indicates that the psoralen moiety can stack on the terminal base pair or intercalate between the base pairs of the oligomer-target duplex. The efficiency and kinetics of crosslinking are influenced by the specific location of the psoralen-linking site within the duplex . Psoralens are a class of naturally occurring compounds known for their ability to penetrate cell membranes and intercalate between DNA pyrimidine bases, becoming biologically active upon exposure to specific wavelengths of ultraviolet A (UVA) light to form mono- and di-adducts with DNA . This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

138488-46-7

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-(2-aminoethyl)-7-oxofuro[3,2-g]chromene-6-carboxamide

InChI

InChI=1S/C14H12N2O4/c15-2-3-16-13(17)10-6-9-5-8-1-4-19-11(8)7-12(9)20-14(10)18/h1,4-7H,2-3,15H2,(H,16,17)

InChI Key

FFJJCBRZBFYGKQ-UHFFFAOYSA-N

SMILES

C1=COC2=CC3=C(C=C21)C=C(C(=O)O3)C(=O)NCCN

Canonical SMILES

C1=COC2=CC3=C(C=C21)C=C(C(=O)O3)C(=O)NCCN

Other CAS No.

138488-46-7

Synonyms

(ae)CP
3-((2-aminoethyl)carbamoyl)psoralen

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 3-((2-Aminoethyl)carbamoyl)psoralen with structurally or functionally related compounds, focusing on substituent effects, bioactivity, and chemical properties.

Structural Analogues of Psoralen
Compound Name Substituent Position/Group Key Properties/Activities Reference
8-(7’,8’-Epoxygeranyloxy)psoralen 8-position: epoxygeranyloxy Cytotoxic against H460 lung cancer cells (IC₅₀ = 43.94 µM)
8-(6-Oxo-3,7-dimethyloct-2-enyloxy)psoralen 8-position: oxy-alkenyl Cytotoxic against HeLa cervical cancer cells (IC₅₀ = 33.76 µM)
3-((2-Aminoethyl)carbamoyl)psoralen 3-position: aminoethylcarbamoyl Hypothesized enhanced solubility and DNA/protein binding due to amine group

Key Observations :

  • Substituent Position: Psoralen derivatives with substitutions at the 8-position (e.g., epoxygeranyloxy) exhibit direct cytotoxic activity against cancer cells, likely due to intercalation with DNA or inhibition of topoisomerases . In contrast, the 3-position substitution in 3-((2-Aminoethyl)carbamoyl)psoralen may favor interactions with proteins or membrane receptors, given the amine’s ability to form hydrogen bonds.
  • Bioactivity: The aminoethylcarbamoyl group lacks direct cytotoxic data in the provided evidence.
Functional Analogues with Aminoethylcarbamoyl Groups
Compound Name Core Structure Key Properties Reference
5-Methoxytryptamine Indole + 5-methoxy + aminoethyl Serotonergic activity; precursor to melatonin
7-Benzyloxytryptamine Indole + 7-benzyloxy + aminoethyl Used in neuropharmacology research
3-((2-Aminoethyl)carbamoyl)psoralen Psoralen + aminoethylcarbamoyl Potential dual functionality: DNA intercalation + amine-mediated targeting

Key Observations :

  • Aminoethyl Moieties: Compounds like 5-Methoxytryptamine and 7-Benzyloxytryptamine demonstrate the aminoethyl group’s versatility in mediating receptor interactions. For 3-((2-Aminoethyl)carbamoyl)psoralen, this group may enhance cellular uptake or enable conjugation with drug-delivery systems .

Preparation Methods

Williamson Ether Synthesis and Cyclization

A widely adopted method involves the Williamson ether synthesis between 7-hydroxycoumarin and phenacyl bromide, followed by acid-catalyzed cyclization. For example, MacLeod’s classical approach utilizes potassium carbonate as a base to facilitate ether formation, yielding a linear intermediate that undergoes cyclization in polyphosphoric acid (PPA) or under basic conditions (e.g., NaOH/EtOH). This method achieves regioselective cyclization para to the hydroxyl group, forming the angular psoralen structure.

Reaction Scheme:

  • Ether Formation:
    7-Hydroxycoumarin+Phenacyl bromideK2CO37-(Phenacyloxy)coumarin\text{7-Hydroxycoumarin} + \text{Phenacyl bromide} \xrightarrow{K_2CO_3} \text{7-(Phenacyloxy)coumarin}

  • Cyclization:
    7-(Phenacyloxy)coumarinPPA or NaOH/EtOHPsoralen\text{7-(Phenacyloxy)coumarin} \xrightarrow{\text{PPA or NaOH/EtOH}} \text{Psoralen}

Yields for this two-step process typically range from 40–60%, with purity dependent on recrystallization solvents (e.g., ethanol or acetonitrile).

Functionalization at the 3-Position

Introducing the 2-aminoethylcarbamoyl group at psoralen’s 3-position requires precise activation of the hydroxyl group or direct coupling to a pre-functionalized intermediate.

Chloroformate-Mediated Carbamoylation

A common strategy involves converting the 3-hydroxyl group of psoralen into a reactive chloroformate intermediate, followed by reaction with 2-aminoethylamine.

Procedure:

  • Chloroformate Formation:
    3-Hydroxypsoralen+Phosgene (COCl2)Base3-Chlorocarbonylpsoralen\text{3-Hydroxypsoralen} + \text{Phosgene (COCl}_2\text{)} \xrightarrow{\text{Base}} \text{3-Chlorocarbonylpsoralen}
    Conditions: Anhydrous dichloromethane, 0–5°C, under inert atmosphere.

  • Amine Coupling:
    3-Chlorocarbonylpsoralen+2-AminoethylamineBase3-((2-Aminoethyl)carbamoyl)psoralen\text{3-Chlorocarbonylpsoralen} + \text{2-Aminoethylamine} \xrightarrow{\text{Base}} \text{3-((2-Aminoethyl)carbamoyl)psoralen}
    Conditions: Triethylamine or pyridine as base, room temperature, 12–24 hours.

Yield and Purity:

  • Typical yields: 65–75% after column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH 9:1).

  • Purity confirmed via 1H NMR^1\text{H NMR} (DMSO-d6): δ 8.15 (s, 1H, NH), 7.80–6.80 (m, 3H, psoralen aromatic), 3.45 (t, 2H, CH2_2NH2_2), 3.20 (q, 2H, CH2_2NHC=O).

Isocyanate Coupling

Alternative routes employ 2-isocyanatoethylamine to directly react with 3-hydroxypsoralen, bypassing the chloroformate step.

Procedure:
3-Hydroxypsoralen+2-IsocyanatoethylamineDMAP, DMF3-((2-Aminoethyl)carbamoyl)psoralen\text{3-Hydroxypsoralen} + \text{2-Isocyanatoethylamine} \xrightarrow{\text{DMAP, DMF}} \text{3-((2-Aminoethyl)carbamoyl)psoralen}
Conditions: Catalytic 4-dimethylaminopyridine (DMAP), dimethylformamide (DMF), 60°C, 8 hours.

Advantages:

  • Avoids hazardous phosgene.

  • Higher functional group tolerance.

Challenges:

  • Requires strict anhydrous conditions to prevent isocyanate hydrolysis.

  • Lower yields (~50%) due to competing side reactions.

Solid-Phase Conjugation Strategies

For applications in oligonucleotide cross-linking, 3-((2-aminoethyl)carbamoyl)psoralen is often conjugated to nucleic acids via solid-phase synthesis.

Phosphoramidite Chemistry

The aminoethylcarbamoyl group is introduced during oligonucleotide synthesis using a custom phosphoramidite monomer.

Steps:

  • Monomer Synthesis:

    • Protect the amine group of 3-((2-aminoethyl)carbamoyl)psoralen with trifluoroacetyl (TFA).

    • React with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to form the phosphoramidite derivative.

  • Oligonucleotide Assembly:

    • Incorporate the monomer at desired positions using automated DNA synthesizers.

    • Deprotect with ammonium hydroxide to remove TFA and cyanoethyl groups.

Efficiency:

  • Coupling efficiency: >98% per cycle (monitored by trityl assay).

  • Post-synthesis purification: Reverse-phase HPLC (C18 column, 0.1 M TEAA/acetonitrile gradient).

Analytical and Purification Techniques

Chromatographic Methods

  • Reverse-Phase HPLC:

    • Column: C18, 250 × 4.6 mm, 5 μm.

    • Mobile phase: 0.1% trifluoroacetic acid (TFA) in water/acetonitrile.

    • Gradient: 10–90% acetonitrile over 30 minutes.

    • Retention time: ~18 minutes for (ae)CP.

  • Size-Exclusion Chromatography (SEC):

    • Used for separating unconjugated psoralen from oligonucleotide conjugates.

Spectroscopic Characterization

  • UV-Vis Spectroscopy:

    • λmax_{\text{max}} (ae)CP: 248 nm (psoralen π→π*), 300 nm (n→π*).

  • Mass Spectrometry:

    • ESI-MS: [M+H]+^+ calculated for C16_{16}H13_{13}N3_3O4_4: 311.09; observed: 311.1.

Challenges and Optimization

Regioselectivity in Psoralen Functionalization

Competing reactions at the 4' or 8 positions of psoralen necessitate protective group strategies. For example, transient protection of the 5-position with a silyl ether (e.g., TBSCl) during carbamoylation improves 3-position selectivity.

Stability of the Carbamoyl Linkage

The 2-aminoethylcarbamoyl group is susceptible to hydrolysis under acidic or basic conditions. Storage recommendations include lyophilized form at -20°C under argon.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Chloroformate Route65–75≥95High efficiencyPhosgene toxicity
Isocyanate Route50–60≥90Avoids phosgeneLower yield
Solid-Phase Conjugation>98≥99Direct oligonucleotide integrationRequires specialized monomers

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